

potential off-target effects of DS55980254

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Compound of Interest		
Compound Name:	DS55980254	
Cat. No.:	B12379082	Get Quote

Technical Support Center: DS55980254

Welcome to the technical support center for **DS55980254**. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **DS55980254**?

A1: **DS55980254** is a potent, selective, and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2] It functions by blocking the synthesis of intracellular phosphatidylserine (PS) from phosphatidylcholine (PC).[1][3][4] In cancer cells that have a deletion of the PTDSS2 gene, inhibition of PTDSS1 by **DS55980254** leads to a profound loss of cellular PS, inducing endoplasmic reticulum (ER) stress and subsequent selective cell death. [2][3] This is a concept known as synthetic lethality.[3]

Q2: How selective is **DS55980254** for PTDSS1?

A2: **DS55980254** is highly selective for PTDSS1 over its isoform, PTDSS2. Cell-free assays have demonstrated that the compound suppresses the PS production activity of PTDSS1, but not PTDSS2.[2][3][5] This selectivity is crucial to its synthetic lethal therapeutic strategy, which targets cancers with PTDSS2 deletion.[3]

Q3: What are the known or potential off-target effects of **DS55980254**?



A3: Based on nonclinical safety studies, the primary off-target organ identified is the liver.[3] Additionally, recent research has shown that PTDSS1 inhibition by **DS55980254** can allosterically activate Sterol Regulatory Element-Binding Protein (SREBP) pathways. This leads to increased expression of the LDL receptor and enhanced cellular uptake of LDL, suggesting a potential effect on cholesterol metabolism.[6]

Q4: Has DS55980254 been assessed for cardiotoxicity?

A4: Yes, nonclinical safety studies have evaluated the potential for cardiotoxicity. An in vitro manual patch-clamp assay showed that **DS55980254** has a low risk of inhibiting the hERG potassium current, with an IC50 greater than 30 µmol/L. Furthermore, no adverse effects were observed in a rabbit isolated Langendorff heart model at concentrations up to 30 µmol/L.[3]

Troubleshooting Guide

Issue 1: I am observing unexpected levels of cell death in my PTDSS2-wildtype (WT) cell line upon treatment with **DS55980254**.

- Possible Cause 1: Off-target toxicity. While DS55980254 is selective, high concentrations may lead to off-target effects.
 - Recommendation: Perform a dose-response curve to determine the EC50 in your cell line.
 Use the lowest effective concentration possible. Consider that PTDSS2-intact cells should not be significantly affected by on-target PTDSS1 inhibition.[3]
- Possible Cause 2: Disruption of lipid homeostasis. PTDSS1 inhibition can cause significant changes in the cellular phospholipidome beyond just PS, including reductions in phosphatidylethanolamine (PE) and increases in phosphoinositides (PI).[4][7] This imbalance could be detrimental to certain sensitive cell lines.
 - Recommendation: Analyze the lipid profile of your cells post-treatment to confirm changes in major phospholipid species.
- Possible Cause 3: Experimental artifact. Ensure proper handling and storage of the compound as per the manufacturer's instructions to avoid degradation.[1]



 Recommendation: Verify the final concentration of the compound in your media and ensure complete solubilization.

Issue 2: My downstream analysis shows activation of cholesterol metabolism pathways, which is unexpected.

- Possible Cause: This may be a direct consequence of PTDSS1 inhibition. Recent studies
 have shown that DS55980254 can allosterically inhibit PSS1, which in turn activates SREBP
 pathways, leading to increased LDL receptor expression.[6]
 - Recommendation: This is likely an on-target, though perhaps unanticipated, effect.
 Measure the expression of SREBP target genes (e.g., LDLR, HMGCS1) via qPCR or
 Western blot to confirm this pathway's activation. This finding could represent a novel therapeutic application for the compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from nonclinical safety and selectivity studies.

Table 1: In Vitro Selectivity and Activity of DS55980254

Target	Assay Type	Result (IC50)	Source
PTDSS1	Cell-free PS Production	~100 nM	[2]

| PTDSS2 | Cell-free PS Production | No inhibition observed |[2][3] |

Table 2: Nonclinical Safety Profile of **DS55980254**

Study	Model System	Result	Source
hERG Current Inhibition	Recombinant CHO- K1 Cells	IC50 > 30 μmol/L	[3]
Cardiac Function	Rabbit Isolated Langendorff Heart	No effect up to 30 µmol/L	[3]



| 14-Day Repeated Oral Dose Toxicity | Crl:CD1(ICR) Mice | Target Organ: Liver (Fatty changes) |[3] |

Experimental Protocols

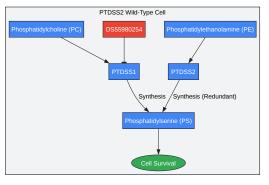
Protocol 1: Western Blot for ER Stress Marker CHOP

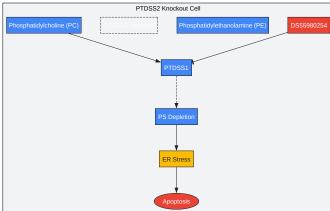
This protocol is to determine if **DS55980254** treatment induces ER stress, a key mechanism in its synthetic lethal action.

- Cell Treatment: Plate PTDSS2-KO and WT cells and treat with DS55980254 (e.g., 100 nM 1 μM) or vehicle control for 24-48 hours.
- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-30 μg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against CHOP (DDIT3) and a loading control (e.g., β-actin or GAPDH).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased CHOP expression in PTDSS2-KO cells would confirm the ontarget mechanism.

Visualizations



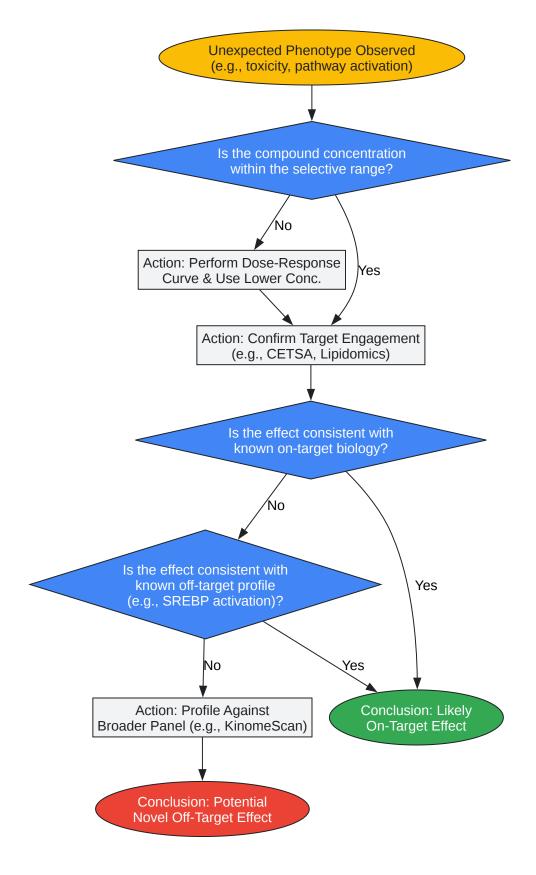




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Caption: Synthetic lethality mechanism of **DS55980254** in PTDSS2-deficient cells.





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